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Compound of Interest

Compound Name: H-Gly-D-trp-OH

CAS No.: 50632-89-8

Cat. No.: B2465597

Get Quote

Executive Summary & Physicochemical Profile
H-Gly-D-Trp-OH is a heterodimeric dipeptide containing an achiral N-terminal glycine and a C-

terminal D-tryptophan. Unlike its L-isomer counterpart, the inclusion of D-tryptophan alters the

molecule's interaction with chiral environments (enzymes, receptors) and polarized light, while

retaining identical scalar spectroscopic properties (NMR, MS, IR) in achiral media.

Parameter Data

IUPAC Name
(2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-

yl)propanoic acid

Molecular Formula

Molecular Weight 261.28 g/mol

Monoisotopic Mass 261.1113 Da

Chirality D-isomer at C-terminus (R-configuration)
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Mass Spectrometry (ESI-MS)
Objective: Validation of molecular mass and sequence connectivity via fragmentation analysis.

Experimental Protocol
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+ve).

Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Direct Infusion: Flow rate 5

L/min.

Fragmentation Logic
In Collision-Induced Dissociation (CID), the peptide bond is the primary cleavage site.

b-ions: Charge retained on the N-terminus (Glycine fragment).

y-ions: Charge retained on the C-terminus (Tryptophan fragment).

Diagnostic Ion Table
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Ion Type m/z (Theoretical) Identity
Structural
Significance

[M+H]⁺ 262.12 Parent Ion
Confirms intact

dipeptide mass.

[M+Na]⁺ 284.10 Sodium Adduct
Common adduct in

glass/solvent contact.

y₁ 205.09 [H-D-Trp-OH + H]⁺

Primary Fragment.

Confirms C-terminal

Trp.

b₁ 58.03 [H-Gly-CO]⁺
Confirms N-terminal

Glycine.

Immonium (Trp) 159.09
Characteristic Indole

fingerprint.

Immonium (Gly) 30.03
Low mass cutoff, often

not seen in traps.

Technical Insight: The high intensity of the y1 ion (m/z 205) is characteristic of this sequence

because the tryptophan residue stabilizes the positive charge better than the glycine fragment.

The 159 m/z peak is the "fingerprint" of the indole ring.

Nuclear Magnetic Resonance (NMR)
Objective: Structural elucidation and confirmation of the indole moiety.

Experimental Protocol
Solvent: DMSO-

(Dimethyl sulfoxide-d6).[1]
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Why DMSO? It prevents rapid exchange of the amide and indole protons, allowing them to

be observed as sharp peaks, unlike in

.

Frequency: 400 MHz or higher.

Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

¹H NMR Assignment Table (DMSO- )
Proton (

H)

Shift (

ppm)
Multiplicity Integration Assignment

Indole NH 10.8 - 11.0 Singlet (br) 1H
Ring nitrogen

(Trp side chain).

Amide NH 8.2 - 8.6 Doublet 1H
Peptide bond (-

CONH-).

Aromatic 7.5 - 7.6 Doublet 1H Indole C4-H.

Aromatic 7.3 - 7.4 Doublet 1H Indole C7-H.

Aromatic 6.9 - 7.1 Multiplet 3H
Indole C2, C5,

C6 protons.

-CH (Trp) 4.4 - 4.6 Multiplet 1H
Chiral center (D-

configuration).

-CH (Gly) 3.3 - 3.6 Multiplet/Singlet* 2H
N-terminal

methylene.

-CH

(Trp)

2.9 - 3.2 dd (Multiplet) 2H
Side chain

methylene.
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Critical Note on Stereochemistry: The scalar NMR spectrum of H-Gly-D-Trp-OH in an achiral

solvent (DMSO) is identical to H-Gly-L-Trp-OH. NMR alone cannot distinguish the enantiomer

without a chiral shift reagent (e.g., Europium salts) or cyclodextrin doping.

*The Glycine protons may appear as an AB system (split) rather than a singlet due to the

proximity of the chiral center on the Tryptophan, rendering them diastereotopic.

Infrared Spectroscopy (FTIR)
Objective: Verification of functional groups (Amide I/II, Indole).

Key Vibrational Bands (ATR Mode)
Frequency (cm⁻¹) Assignment Mode

3400 - 3300 Indole N-H / Amide A Stretching (Broad)

3050 - 3000 Aromatic C-H Stretching

1680 - 1650 Amide I C=O Stretch (Peptide Bond)

1550 - 1520 Amide II N-H Bend / C-N Stretch

1400 - 1350 C-N Stretching

740 - 750 Indole Ring
Out-of-plane deformation

(Ortho-sub)

Stereochemical Validation (CD & Polarimetry)
Objective: The definitive differentiation between H-Gly-D-Trp-OH and H-Gly-L-Trp-OH.

Circular Dichroism (CD)
This is the "Gold Standard" for validating the D-configuration. Tryptophan has a strong

chromophore (Indole).
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L-Isomer (Reference): Typically shows a positive Cotton effect (peak) around 220-230 nm

(Indole

transition) and negative bands below 200 nm.

D-Isomer (Target): Will show the inverse spectrum.

Expected Feature:Negative band/trough around 220-230 nm.

Expected Feature:Positive band below 200 nm.

Optical Rotation
Method: Polarimetry (Sodium D-line, 589 nm).

Solvent: Water or 1M Acetic Acid.

Result: The specific rotation

will be equal in magnitude but opposite in sign to the L-isomer.

Reference (L-Gly-Trp):

(in water).

Target (D-Gly-Trp):

(in water).

Analytical Workflow Diagram
The following diagram illustrates the logical flow for fully characterizing the peptide, ensuring

both chemical identity and stereochemical purity.
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Unknown Sample
(Putative H-Gly-D-Trp-OH)

1. Mass Spectrometry
(ESI-MS)

Check: m/z 262.1 (M+H)
Fragment: 205 (y1), 159 (Indole)

2. 1H NMR
(DMSO-d6)

Mass OK

REJECT
(Impure / Wrong Isomer)

Wrong Mass

Check: Indole NH (10.8)
Amide NH (8.2)

Integration 2:1 (Gly:Trp)

3. Stereochemical Analysis
(CD / Polarimetry)

Structure OK

Impure

Check: Negative Cotton Effect (225nm)
Negative Optical Rotation

VALIDATED
H-Gly-D-Trp-OH

D-Isomer Confirmed L-Isomer Detected

Click to download full resolution via product page
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Caption: Step-by-step validation workflow distinguishing chemical connectivity (MS/NMR) from

stereochemical identity (CD).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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